2,2'-(Adamantane-1,3-diyl)diethanamine
Overview
Description
2,2’-(Adamantane-1,3-diyl)diethanamine is a chemical compound with the molecular formula C14H26N2 . It is derived from adamantane, a type of diamondoid, and contains two ethanamine groups attached to the 1 and 3 positions of the adamantane structure .
Synthesis Analysis
The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanamine has been achieved from the corresponding dicarboxylic acids through their chlorides, amides, and nitriles . The nitriles were reduced with lithium tetrahydridoaluminate in tetrahydrofuran with a yield of up to 63% .Molecular Structure Analysis
The molecular structure of 2,2’-(Adamantane-1,3-diyl)diethanamine is based on the adamantane core, a highly symmetrical cage-like structure composed of three condensed cyclohexane rings in chair conformation . Two ethanamine groups are attached to the 1 and 3 positions of the adamantane structure .Chemical Reactions Analysis
Palladium-catalyzed arylation of 2,2’-(Adamantane-1,3-diyl)diethanamine with isomeric bromochloro- and dibromobenzenes has been studied . The yields of N,N′-diarylation products depend on the initial diamine and dihalobenzene structure . Side reactions were revealed, which reduced the yield of the target products . The arylation of 2,2’-(Adamantane-1,3-diyl)diethanamine gives the corresponding N,N′-diaryl derivatives with better yield . The possibility for synthesizing unsymmetrical N,N′-diaryl derivatives of 2,2’-(Adamantane-1,3-diyl)diethanamine was demonstrated .Scientific Research Applications
Arylation and Amination
- Arylation: 2,2'-(Adamantane-1,3-diyl)diethanamine undergoes palladium-catalyzed arylation with bromochloro- and dibromobenzenes, producing N,N'-diaryl derivatives. This process is significant for synthesizing unsymmetrical derivatives of this compound, which has implications in organic synthesis (Averin et al., 2011).
- Amination: Palladium-catalyzed amination leads to macrocyclic compounds containing adamantane and aromatic fragments. This method is pivotal in creating structurally diverse compounds for potential applications in materials science and pharmaceuticals (Ranyuk et al., 2009).
Synthesis of Polyimides
- This compound is used in the synthesis of new adamantane-based polyimides, showcasing its utility in polymer chemistry. These polyimides, characterized by high glass-transition temperatures and excellent thermal stability, have potential applications in high-performance materials (Hsiao & Li, 1998).
Catalysis and Medicinal Chemistry
- Catalysis: This compound is involved in copper(I)-catalyzed N-heteroarylation reactions, demonstrating its role in facilitating chemical transformations important in synthetic chemistry (Abel et al., 2015).
- Medicinal Chemistry: Although specific applications in medicinal chemistry were not directly found in the search, the structural characteristics of adamantane derivatives, including this compound, are significant in drug design due to their unique physicochemical properties (Lamoureux & Artavia, 2010).
Future Directions
The future directions in the research and application of 2,2’-(Adamantane-1,3-diyl)diethanamine could involve further exploration of its synthesis and chemical reactions . For instance, the development of more efficient synthesis methods and the investigation of other potential reactions could be beneficial. Additionally, the exploration of its potential applications in various fields could also be a promising direction.
properties
IUPAC Name |
2-[3-(2-aminoethyl)-1-adamantyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12H,1-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLOCEKNNGBRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355956 | |
Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51545-05-2 | |
Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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